7-(4-nitrophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-(4-NITROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thieno[3,2-b]pyridine core with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-NITROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of pyridine derivatives followed by cyclization reactions to form the thieno[3,2-b]pyridine core. The nitration step is often carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure high selectivity and yield .
Industrial Production Methods
In an industrial setting, continuous flow synthesis methods are employed to enhance the safety and efficiency of the process. Continuous flow systems allow for better control of reaction parameters, minimizing the risk of hot spots and by-product formation. This approach is particularly useful for handling highly exothermic nitration reactions .
Chemical Reactions Analysis
Types of Reactions
7-(4-NITROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thieno rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include amino derivatives, halogenated compounds, and various substituted thieno[3,2-b]pyridines .
Scientific Research Applications
7-(4-NITROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(4-NITROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Imidazo[1,2-a]pyridines: Noted for their therapeutic potential in various medical applications.
Pyrrolidine Derivatives: Widely used in drug discovery due to their versatile biological activities.
Uniqueness
7-(4-NITROPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE stands out due to its unique thieno[3,2-b]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials with specialized functions .
Properties
Molecular Formula |
C13H10N2O3S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
7-(4-nitrophenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H10N2O3S/c16-12-7-10(13-11(14-12)5-6-19-13)8-1-3-9(4-2-8)15(17)18/h1-6,10H,7H2,(H,14,16) |
InChI Key |
WKXPMRIDOSKGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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